2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Overview
Description
2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is a complex organic compound with a molecular formula of C20H20N2O3S It is characterized by the presence of a methoxyanilino group, an oxoethyl group, and a sulfanyl group attached to an N-phenylacetamide backbone
Preparation Methods
The synthesis of 2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiourea to introduce the sulfanyl group. The final step involves the acylation of the intermediate with phenylacetyl chloride under basic conditions to yield the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxyanilino group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide can be compared with other similar compounds, such as:
2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide: This compound has a similar structure but with a methoxy group in a different position, which may affect its reactivity and biological activity.
2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide: The presence of an ethoxy group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.
2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylacetamide:
Properties
IUPAC Name |
2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-15-9-7-14(8-10-15)19-17(21)12-23-11-16(20)18-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAJXOUNCUBZBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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